molecular formula C14H15FN2O2 B5545945 N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B5545945
M. Wt: 262.28 g/mol
InChI Key: YTHTZXLRGSLJQK-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 4-fluoroaniline with butan-2-one to form an intermediate, which is then cyclized with appropriate reagents to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and fluorophenyl-containing molecules, such as:

Uniqueness

N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-3-9(2)16-14(18)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHTZXLRGSLJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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